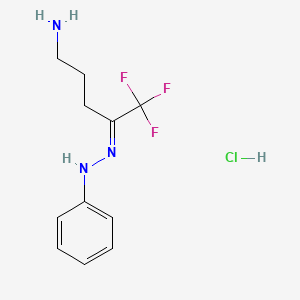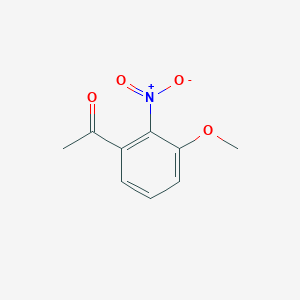![molecular formula C15H17ClFN5O B2792976 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide CAS No. 1448137-58-3](/img/structure/B2792976.png)
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a synthetic compound that belongs to the family of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized using organolithium reagents . The reaction involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are cornerstone treatments for various cancers. These compounds are analogs of pyrimidine and play a crucial role in inhibiting DNA synthesis in rapidly dividing cells, making them effective in cancer therapy. The development and application of 5-FU, including its incorporation into treatment regimens for solid tumors, highlight the importance of fluorinated pyrimidines in oncology. Their use has been enhanced through combinations with other drugs to improve efficacy and minimize resistance, demonstrating the potential of chemical modifications in therapeutic applications (Gmeiner, 2020).
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine derivatives have shown a wide range of biological activities, including anti-inflammatory effects. These compounds inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Research developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives provide insights into designing novel anti-inflammatory agents with enhanced efficacy and reduced toxicity. This area of research is crucial for developing new therapeutic strategies for inflammatory diseases (Rashid et al., 2021).
Hybrid Catalysts in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, is vital for medicinal and pharmaceutical applications due to their bioavailability and broad applicability. Hybrid catalysts play a crucial role in synthesizing these scaffolds, offering diverse synthetic pathways and demonstrating the importance of catalysts in developing new molecules with potential therapeutic benefits. This research area is significant for the pharmaceutical industry, highlighting the continuous efforts to explore and utilize pyrimidine derivatives for drug development (Parmar et al., 2023).
Propriétés
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-21(2)13-11(8-18-15(20-13)22(3)4)19-14(23)12-9(16)6-5-7-10(12)17/h5-8H,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZJKHHYUQKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)


![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B2792901.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)

![3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2792908.png)
![N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2792911.png)
![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)
![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)
![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)

